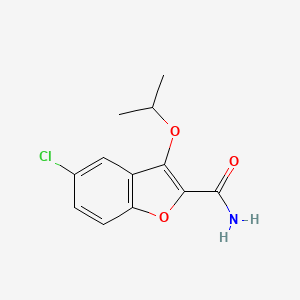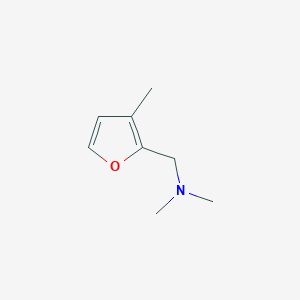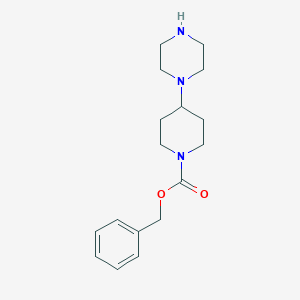
Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . It also functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A . These actions contribute to its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound also acts as a monoamine releasing agent but has a different selectivity profile for dopamine and serotonin.
Benzylpiperazine: Known for its stimulant properties, it is structurally similar but has distinct pharmacological effects.
Tetrahydroisoquinoline: Another compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific combination of piperazine and piperidine rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25N3O2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
benzyl 4-piperazin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c21-17(22-14-15-4-2-1-3-5-15)20-10-6-16(7-11-20)19-12-8-18-9-13-19/h1-5,16,18H,6-14H2 |
InChI Key |
UWOPXPBPPSMOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCNCC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(Bromoacetyl)phenoxy]acetic acid ethyl ester](/img/structure/B8372603.png)
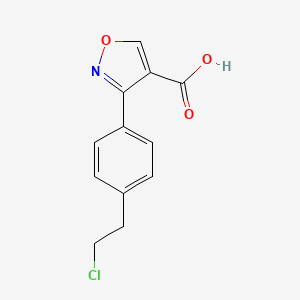
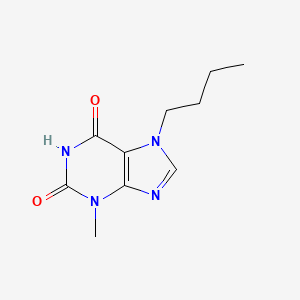
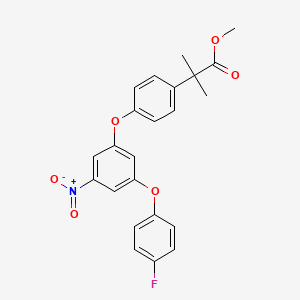
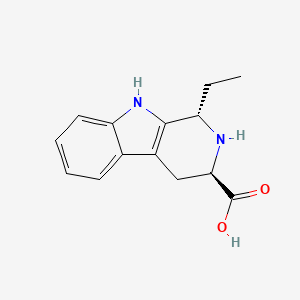
![2-[(2-Fluoro-5-nitrobenzyl)amino]ethanol](/img/structure/B8372628.png)
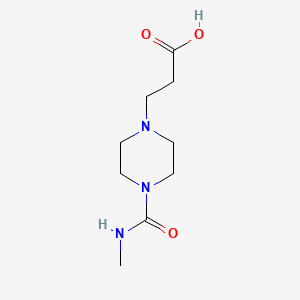

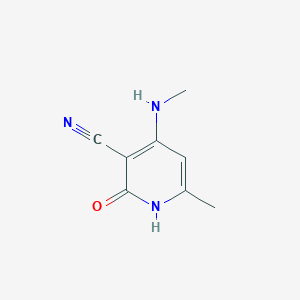
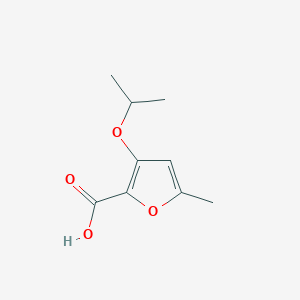
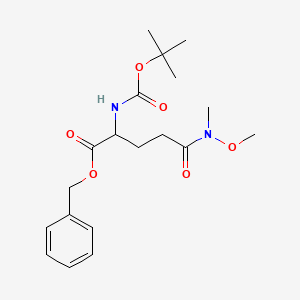
![(3,4-dichlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8372677.png)
